molecular formula C20H18N4O2 B11401115 1,3-dimethyl-5-(3-methylphenyl)-6-(pyridin-2-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

1,3-dimethyl-5-(3-methylphenyl)-6-(pyridin-2-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11401115
M. Wt: 346.4 g/mol
InChI Key: BFBORIWSQWYAGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-DIMETHYL-5-(3-METHYLPHENYL)-6-(PYRIDIN-2-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the pyrrolopyrimidine class This compound is characterized by its unique structure, which includes a pyridine ring, a pyrrolopyrimidine core, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-5-(3-METHYLPHENYL)-6-(PYRIDIN-2-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method involves the condensation of appropriate pyridine and pyrrolopyrimidine precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-5-(3-METHYLPHENYL)-6-(PYRIDIN-2-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

1,3-dimethyl-5-(3-methylphenyl)-6-pyridin-2-ylpyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H18N4O2/c1-13-7-6-8-14(11-13)18-17-15(22(2)20(26)23(3)19(17)25)12-24(18)16-9-4-5-10-21-16/h4-12H,1-3H3

InChI Key

BFBORIWSQWYAGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C3C(=CN2C4=CC=CC=N4)N(C(=O)N(C3=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.